2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione
Overview
Description
2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Mechanism of Action
Target of Action
It is known that 1,3,5-triazines, a class of compounds to which this molecule belongs, have been used in various applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
It is known that 1,3,5-triazines can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that some 1,3,5-triazines have significant biological properties, suggesting that they may affect various biochemical pathways .
Result of Action
It is known that some 1,3,5-triazines display important biological properties, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that a light-induced method is developed for synthesizing azauracils, a class of compounds related to 1,3,5-triazines . This suggests that light may play a role in the compound’s action environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobutylamine with cyanuric chloride, followed by methylation and cyclization to form the desired triazine ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the butyl chain can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced triazine derivatives with altered electronic properties.
Cycloaddition: Formation of polycyclic compounds with potential biological activity.
Scientific Research Applications
2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymer stabilizers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl triazine-3,5-dione
- 2-Phenyl-1,2,4-triazine-3,5-dione
- 2-(3,4-Dichlorophenyl)-1,2,4-triazine-3,5-dione
Uniqueness
2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione stands out due to its unique butyl chain with a chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives . This structural feature allows for specific interactions with biological targets and the formation of unique derivatives through chemical modifications .
Properties
IUPAC Name |
2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQJGCWRNIVFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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